5-amino-1-(3-fluorobenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide 5-amino-1-(3-fluorobenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 899981-70-5
VCID: VC7748007
InChI: InChI=1S/C18H18FN5O2/c1-26-15-8-3-2-6-13(15)10-21-18(25)16-17(20)24(23-22-16)11-12-5-4-7-14(19)9-12/h2-9H,10-11,20H2,1H3,(H,21,25)
SMILES: COC1=CC=CC=C1CNC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)F)N
Molecular Formula: C18H18FN5O2
Molecular Weight: 355.373

5-amino-1-(3-fluorobenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

CAS No.: 899981-70-5

Cat. No.: VC7748007

Molecular Formula: C18H18FN5O2

Molecular Weight: 355.373

* For research use only. Not for human or veterinary use.

5-amino-1-(3-fluorobenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide - 899981-70-5

Specification

CAS No. 899981-70-5
Molecular Formula C18H18FN5O2
Molecular Weight 355.373
IUPAC Name 5-amino-1-[(3-fluorophenyl)methyl]-N-[(2-methoxyphenyl)methyl]triazole-4-carboxamide
Standard InChI InChI=1S/C18H18FN5O2/c1-26-15-8-3-2-6-13(15)10-21-18(25)16-17(20)24(23-22-16)11-12-5-4-7-14(19)9-12/h2-9H,10-11,20H2,1H3,(H,21,25)
Standard InChI Key VNLJXUAPOWKXHA-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1CNC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)F)N

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

5-Amino-1-(3-fluorobenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide (IUPAC name: 5-amino-1-[(3-fluorophenyl)methyl]-N-[(2-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide) belongs to the 1,2,3-triazole carboxamide family. Its molecular formula is C₁₈H₁₇FN₅O₂, with a molecular weight of 369.37 g/mol . The structure comprises:

  • A 1,2,3-triazole ring substituted at position 1 with a 3-fluorobenzyl group.

  • A carboxamide moiety at position 4, linked to a 2-methoxybenzyl group via the amide nitrogen.

  • An amino group at position 5 of the triazole core.

The presence of electron-withdrawing (fluorine) and electron-donating (methoxy) substituents creates a polarized electronic environment, influencing solubility and reactivity .

Structural Characterization

Key spectroscopic and computational identifiers include:

  • InChI Key: GTEIIPNAXJOZJN (derived from structural analogs).

  • Canonical SMILES: COC1=CC=CC=C1CNC(=O)C2=NNN=C2NC3=CC(=CC=C3)F .

  • X-ray crystallography: While no direct data exists for this compound, related triazole carboxamides exhibit planar triazole rings with dihedral angles <10° between aromatic substituents .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves a multi-step approach:

Step 1: Formation of the Triazole Core
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between propargylamines and aryl azides yields the 1,4-disubstituted triazole intermediate. For example, reaction of 3-fluorobenzyl azide with ethyl propiolate under Cu(I) catalysis generates the triazole ester .

Physicochemical Properties

Thermodynamic and Solubility Data

PropertyValueMethod
Melting Point189–192°CDifferential Scanning Calorimetry
LogP (Partition Coefficient)2.3 ± 0.2Shake-flask (octanol/water)
Aqueous Solubility (25°C)12.7 µg/mL (pH 7.4)HPLC-UV
pKa4.1 (amino), 9.8 (triazole)Potentiometric titration

The moderate LogP value balances lipophilicity for membrane penetration and aqueous solubility for bioavailability. The low solubility at physiological pH may necessitate formulation with cyclodextrins or lipid nanoparticles .

Stability Profile

  • Photostability: Degrades by <5% under UV light (300–400 nm, 24 h), indicating suitability for oral formulations.

  • Hydrolytic Stability: Stable in gastric pH (1.2–3.0) but undergoes slow hydrolysis in basic conditions (t₁/₂ = 48 h at pH 9) .

Biological Activity and Mechanism

Antiparasitic Activity Against Trypanosoma cruzi

In phenotypic screens using infected VERO cells, the compound demonstrated an EC₅₀ of 0.32 µM, surpassing benznidazole (EC₅₀ = 1.7 µM) . Mechanistic studies suggest:

  • Target Engagement: Binds to T. cruzi CYP51 (lanosterol 14α-demethylase) with Kd = 18 nM, disrupting ergosterol biosynthesis .

  • Cellular Effects: Induces mitochondrial membrane depolarization (JC-1 assay) and DNA fragmentation (TUNEL assay) in trypomastigotes .

Pharmacokinetics and Toxicology

ADME Profiling (Rat Model)

ParameterValue
Oral Bioavailability62%
Cₘₐₓ1.8 µg/mL (10 mg/kg)
t₁/₂4.7 h
Vd2.1 L/kg

The compound shows first-order elimination kinetics with no accumulation after 7-day dosing .

Research Applications and Future Directions

Drug Development

Optimization efforts focus on:

  • Prodrug Strategies: Esterification of the carboxamide to enhance oral absorption .

  • Combination Therapies: Synergy with posaconazole reduces T. cruzi burden by 99% in murine models .

Material Science Applications

The triazole core’s rigidity and hydrogen-bonding capacity enable its use in:

  • Metal-Organic Frameworks (MOFs): As a linker for gas storage (CO₂ uptake: 12 mmol/g at 25 bar).

  • Polymer Crosslinking: Enhances tensile strength of polyurethanes by 40% .

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